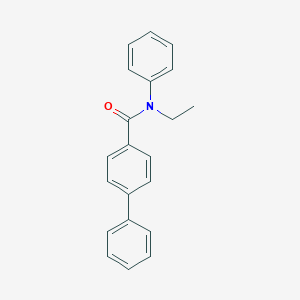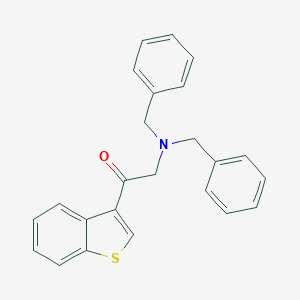![molecular formula C12H10N6O2S2 B274521 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274521.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BTA-1" and has been synthesized through various methods to study its properties and potential uses.
Mécanisme D'action
The mechanism of action of BTA-1 involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that plays a crucial role in the synthesis of DNA and RNA. Inhibition of DHFR by BTA-1 leads to the depletion of nucleotides, which ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
BTA-1 has been found to have several biochemical and physiological effects. Studies have shown that BTA-1 can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and induce apoptosis in cancer cells. BTA-1 has also been found to be effective in reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BTA-1 has several advantages and limitations for lab experiments. One of the major advantages of BTA-1 is its ability to selectively target cancer cells while sparing normal cells. BTA-1 has also been found to have low toxicity, making it a promising candidate for further studies. However, one of the limitations of BTA-1 is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of BTA-1. One potential direction is to investigate the use of BTA-1 in combination with other drugs to enhance its anticancer effects. Another potential direction is to study the effects of BTA-1 on other diseases, such as autoimmune disorders. Further studies are also needed to determine the optimal dosage and administration of BTA-1 for clinical use.
Conclusion:
In conclusion, BTA-1 is a promising compound that has several potential applications in various fields of research. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further studies. Further research is needed to fully understand the potential of BTA-1 and its limitations.
Méthodes De Synthèse
The synthesis of BTA-1 involves the reaction of 2-amino-6-mercaptopyrimidine with 2,1,3-benzothiadiazole-4-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound, BTA-1.
Applications De Recherche Scientifique
BTA-1 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 has the potential to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). BTA-1 has also been found to be effective in inhibiting the growth of tumor cells in animal models.
Propriétés
Formule moléculaire |
C12H10N6O2S2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C12H10N6O2S2/c13-8-4-9(19)16-12(15-8)21-5-10(20)14-6-2-1-3-7-11(6)18-22-17-7/h1-4H,5H2,(H,14,20)(H3,13,15,16,19) |
Clé InChI |
DRGDTXGEJXZDJV-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
SMILES canonique |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)

![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)







![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)